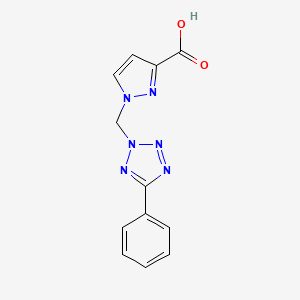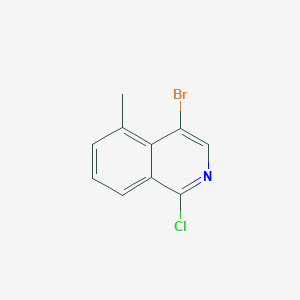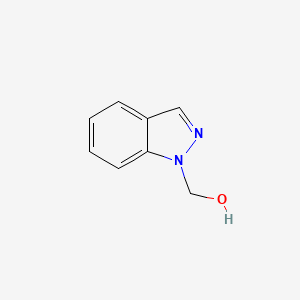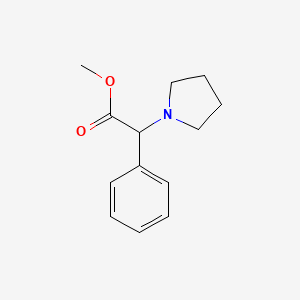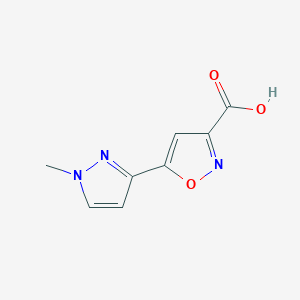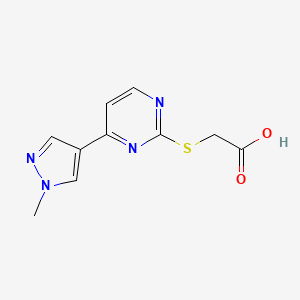![molecular formula C6H10BrN3O2S B3070780 N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide CAS No. 1006219-03-9](/img/structure/B3070780.png)
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide
Overview
Description
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, an ethyl linker, and a methanesulfonamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-bromoethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with methanesulfonamide to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Cyclization Reactions: The ethyl linker and methanesulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its pyrazole moiety which is known for its pharmacological activities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide can be compared with other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: Lacks the ethyl linker and methanesulfonamide group, making it less versatile in chemical reactions.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Contains a hydroxyl group instead of the methanesulfonamide group, leading to different reactivity and applications.
4-Bromo-1-methyl-1H-pyrazole: Features a methyl group at the 1-position, altering its chemical properties and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, solubility, and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2S/c1-13(11,12)9-2-3-10-5-6(7)4-8-10/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWISLFQVLJJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


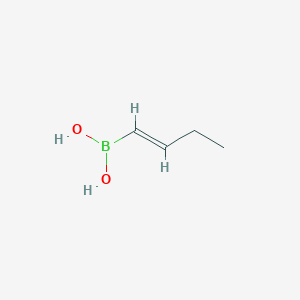
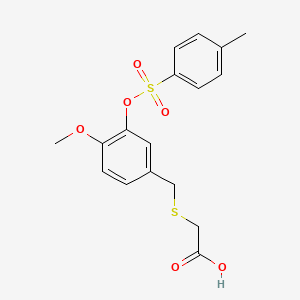
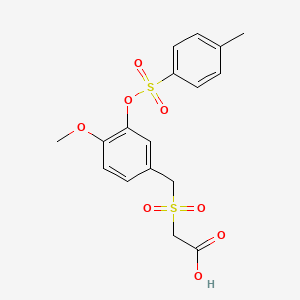
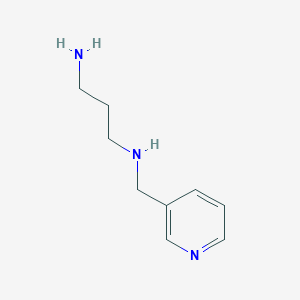
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)
